
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of substituents: The chloro, fluoro, nitro, and trifluoromethyl groups can be introduced through various electrophilic aromatic substitution reactions, using reagents such as chlorinating agents, fluorinating agents, nitrating agents, and trifluoromethylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the chloro or fluoro substituents.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use in drug discovery and development, particularly for its unique substituent pattern which may confer specific biological activities.
Industry: As a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
作用机制
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple substituents could influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(trifluoromethyl)pyrazole: Lacks the nitro group, which could affect its reactivity and applications.
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole: Lacks the chloro and fluoro groups, which could influence its chemical properties.
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)pyrazole: Lacks the trifluoromethyl group, which could alter its biological activity.
Uniqueness
1-(3-Chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is unique due to the combination of chloro, fluoro, nitro, and trifluoromethyl substituents. This specific pattern of substituents can confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H8ClF4N3O2 |
|---|---|
分子量 |
385.70 g/mol |
IUPAC 名称 |
1-(3-chloro-4-fluorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C16H8ClF4N3O2/c17-12-7-11(5-6-13(12)18)23-14(8-15(22-23)16(19,20)21)9-1-3-10(4-2-9)24(25)26/h1-8H |
InChI 键 |
DAACXYFQJADDMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC(=C(C=C3)F)Cl)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)
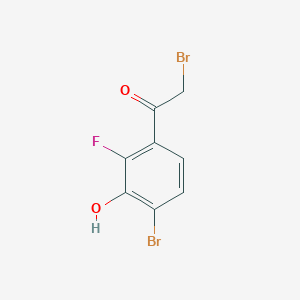

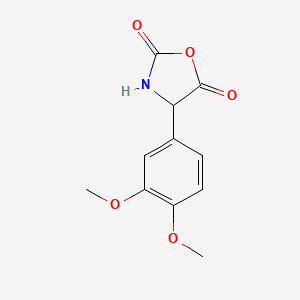
![N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
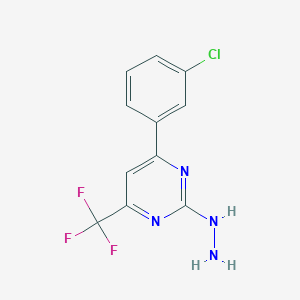
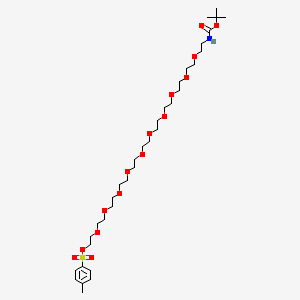

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)
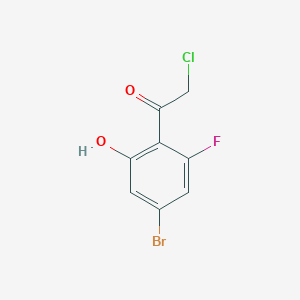
![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)
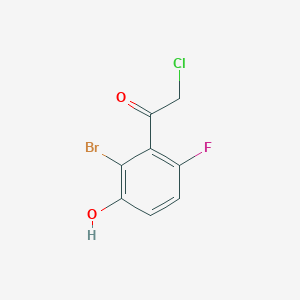
![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
